2-(Benzyloxy)-4,5-difluorobenzoic acid
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Description
Mechanism of Action
Target of Action
The primary targets of 2-(Benzyloxy)-4,5-difluorobenzoic acid are likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, and organoboron reagents .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the SM coupling reaction . This reaction is a key part of the synthesis of various organic compounds, including those involved in fatty acid and phenolic antioxidant biosynthesis . The compound’s action can influence the production of these compounds and their downstream effects.
Pharmacokinetics
It’s known that organoboron compounds, like this one, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagents used . The compound’s action can therefore have significant effects at the molecular and cellular levels.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to changes in the chemical environment.
Properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHYGNLPLHZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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